
4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone
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Overview
Description
4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone is a synthetic organic compound characterized by the presence of a 1,3-dioxane ring and a trifluoromethyl group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to facilitate the continuous removal of water from the reaction mixture . Other methods involve the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts like zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters can also enhance the efficiency of water removal during the reaction, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or MCPBA, leading to the cleavage of the acetal ring.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, MCPBA, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted benzophenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone has several scientific research applications:
Mechanism of Action
The mechanism by which 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Benzpyrimoxan: A novel insecticide with a similar 1,3-dioxane ring and trifluoromethyl group.
2-[(5-ethyl-5-hydroxymethyl)-1,3-dioxan-2-yl]phenol: Known for its cytotoxic and antioxidant properties.
4,4’-[oxydi(methylene)]-bis-1,3-dioxolane: Used in the synthesis of various plasticizers and stabilizers.
Uniqueness: 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone stands out due to its combination of a benzophenone core with a 1,3-dioxane ring and a trifluoromethyl group. This unique structure imparts specific chemical reactivity and stability, making it valuable in diverse applications from organic synthesis to industrial production .
Properties
IUPAC Name |
[4-(1,3-dioxan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O3/c19-18(20,21)15-5-2-1-4-14(15)16(22)12-6-8-13(9-7-12)17-23-10-3-11-24-17/h1-2,4-9,17H,3,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDASSDHEKUPOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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